Paclitaxel-MVCP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

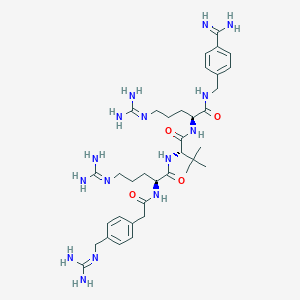

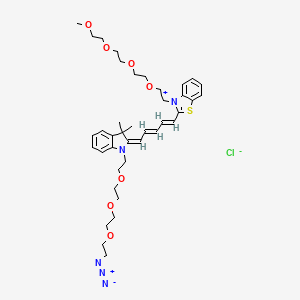

Paclitaxel-MVCP, also known as MC-Val-Cit-PAB-Paclitaxel, is a paclitaxel derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. this compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Paclitaxel-conjugate for drug delivery, nanodrug research.

Wissenschaftliche Forschungsanwendungen

1. Chemotherapy for Urothelial Carcinoma

Paclitaxel, when combined with gemcitabine, has been found effective in treating advanced urothelial carcinoma (UC) in patients previously treated with methotrexate, vinblastine, adriamycin, and cisplatin (MVAC). This combination has shown promising results in terms of tumor responses and overall survival as a second-line treatment (Matsumoto et al., 2007).

2. Biotechnological Production

The production of taxadiene, a precursor to Taxol (paclitaxel), using engineered Escherichia coli and the endophytic fungus Alternaria alternata TPF6 has been explored. This biotechnological approach is seen as an alternative to the semi-chemical synthesis of Taxol, offering a new method for microbial production of this important anticancer compound (Bian et al., 2017).

3. Nanocarriers for Drug Delivery

Research has been conducted on the development of pH-responsive nanocarriers for tumor targeting and controlled drug release. These nanocarriers, such as star-shaped monomolecular copolymers, have shown potential in delivering hydrophobic drugs like paclitaxel for cancer therapy, offering benefits in terms of efficacy and reduced toxicity (Li et al., 2015).

4. Inhibition of Restenosis

Paclitaxel has been used in drug-eluting stents to inhibit restenosis, a common complication following angioplasty. This application leverages paclitaxel's ability to stabilize microtubules and arrest the cell cycle, thereby reducing in-stent restenosis without significant short- or medium-term side effects (Gershlick et al., 2004).

5. Combination Therapy for Gastric Cancer

In the treatment of HER2-amplified advanced gastric cancer, paclitaxel has been used in combination with lapatinib. This combination has demonstrated activity in second-line treatment and has shown to improve overall response rates, particularly in certain subpopulations (Satoh et al., 2014).

6. Mechanistic and Clinical Effects in Breast Cancer

Paclitaxel is widely used in breast cancer treatment, and studies have focused on its mechanisms of action, the development of resistance, and the exploration of novel formulations like albumin-bound PTX to improve efficacy and reduce side effects (Abu Samaan et al., 2019).

7. Chronomodulated Chemotherapy for Lung Cancer

Paclitaxel-loaded polymeric nanoparticles combined with chronomodulated chemotherapy have shown promising results in lung cancer treatment. This approach aims to optimize the timing of drug administration to maximize therapeutic efficacy (Hu et al., 2017).

Eigenschaften

Molekularformel |

C76H89N7O22 |

|---|---|

Molekulargewicht |

1452.575 |

IUPAC-Name |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |

InChI |

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1 |

InChI-Schlüssel |

WKCOFIXYDRGLSO-WMBYQXBNSA-N |

SMILES |

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Paclitaxel-MVCP; MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)